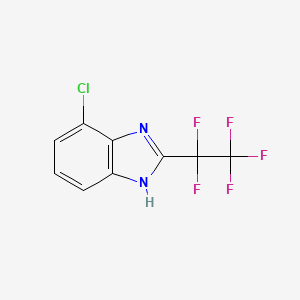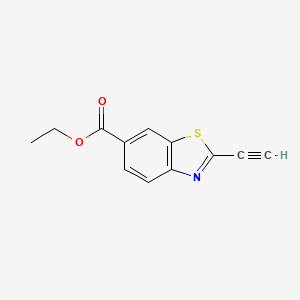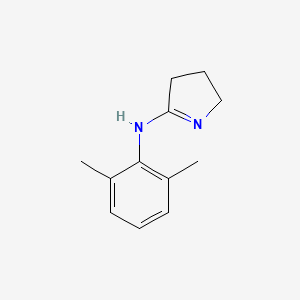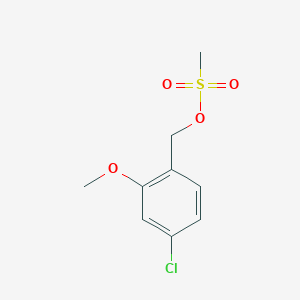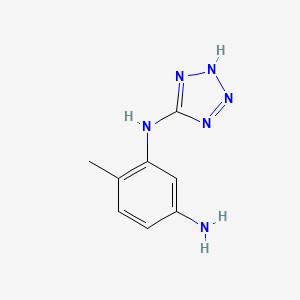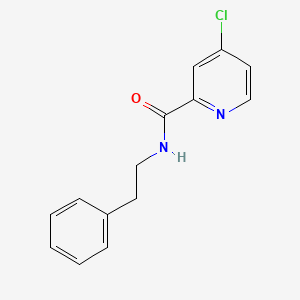
4-chloro-N-phenethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-phenethylpicolinamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol It is a derivative of picolinamide, featuring a chlorine atom at the 4-position and a phenethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenethylpicolinamide typically involves the reaction of 4-chloropicolinic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-phenethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides.
Applications De Recherche Scientifique
4-chloro-N-phenethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-phenethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-phenylpicolinamide
- 4-chloro-N-benzylpicolinamide
- 4-chloro-N-methylpicolinamide
Uniqueness
4-chloro-N-phenethylpicolinamide is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
4-chloro-N-(2-phenylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-9-16-13(10-12)14(18)17-8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Clé InChI |
SQVDISDCERAAAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
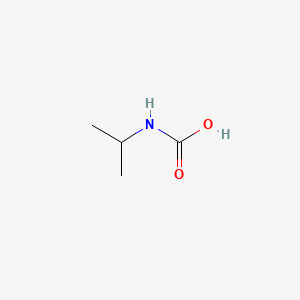
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
